molecular formula C17H17BrN2O2S B11460456 5-(4-bromophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

5-(4-bromophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B11460456
M. Wt: 393.3 g/mol
InChI Key: TWALZCCEBJQDCU-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure This compound features a bromophenyl group, a dimethyl group, and a combination of oxygen, sulfur, and nitrogen atoms within its tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can be achieved through a multi-step process involving the formation of the tricyclic core followed by the introduction of the bromophenyl and dimethyl groups. One possible synthetic route involves the following steps:

  • Formation of the Tricyclic Core: : The tricyclic core can be synthesized through a tandem C–N and C–O bond formation reaction. This reaction typically involves the use of a keto acid, such as levulinic acid, and an o-aminobenzyl alcohol derivative. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like toluene at room temperature .

  • Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound, such as 4-bromobenzyl bromide, in the presence of a suitable base and solvent.

  • Introduction of the Dimethyl Groups: : The dimethyl groups can be introduced through alkylation reactions using methylating agents, such as methyl iodide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the compound.

  • Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or dehalogenated products.

Scientific Research Applications

5-(4-bromophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[740

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signaling pathways.

    DNA Intercalation: The compound’s planar structure may allow it to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is unique due to its specific combination of functional groups and heteroatoms within its tricyclic structure. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H17BrN2O2S

Molecular Weight

393.3 g/mol

IUPAC Name

5-(4-bromophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C17H17BrN2O2S/c1-17(2)7-11-12(8-22-17)23-16-13(11)15(21)19-14(20-16)9-3-5-10(18)6-4-9/h3-6,14,20H,7-8H2,1-2H3,(H,19,21)

InChI Key

TWALZCCEBJQDCU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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